Dinitrogen trioxide

Catalog No.
S590228
CAS No.
10544-73-7
M.F
N2O3
M. Wt
76.012 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinitrogen trioxide

Traditional NaNO2/acid nitrosation degrades water-sensitive substrates via hydrolysis and salt contamination. Dinitrogen trioxide (N2O3) provides pure, anhydrous NO+ delivery, enabling acid-free diazotization of complex APIs. • Eliminates corrosive chlorides of NOCl, reducing Hastelloy needs. • Ideal for continuous flow: precise stoichiometry, superior heat management, low waste. • High-purity, pre-formed for immediate use.

CAS Number

10544-73-7

Product Name

Dinitrogen trioxide

IUPAC Name

N-oxonitramide

Molecular Formula

N2O3

Molecular Weight

76.012 g/mol

InChI

InChI=1S/N2O3/c3-1-2(4)5

InChI Key

LZDSILRDTDCIQT-UHFFFAOYSA-N

SMILES

N(=O)[N+](=O)[O-]

Synonyms

dinitrogen trioxide, nitrogen trioxide, nitrous anhydride

Canonical SMILES

N(=O)[N+](=O)[O-]

The exact mass of the compound Dinitrogen trioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Nitrogen Oxides - Supplementary Records. It belongs to the ontological category of nitrogen oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Dinitrogen trioxide (N2O3) is a highly reactive, deep blue liquid or solid at low temperatures that serves as the direct anhydride of nitrous acid. In commercial and advanced laboratory procurement, it is primarily sourced as a high-purity nitrosating and diazotizing agent. Unlike traditional in situ generation methods, utilizing pre-formed or continuous-flow N2O3 enables strictly anhydrous, acid-free reaction environments. This makes it a critical precursor for the synthesis of complex pharmaceuticals, high-value dyes, and specialized energetic materials where precise NO+ delivery, defined atom economy, and the absence of aqueous or inorganic salt byproducts are strictly required[1].

Research Fit

Neutral-to-alkaline nitrosation in aprotic solvents
Compatible with continuous-flow microreactor systems
Selective N-nitrosation; avoids oxidative side-products

Substituting pure dinitrogen trioxide with conventional alternatives like sodium nitrite (NaNO2) combined with strong mineral acids fundamentally alters the reaction matrix by introducing water, inorganic salts, and excess protons. This aqueous, acidic environment frequently causes the degradation or hydrolysis of proton- and water-sensitive substrates. Furthermore, utilizing alternative NO+ donors such as nitrosyl chloride (NOCl) introduces corrosive chloride ions that necessitate expensive Hastelloy reactor systems and risk unwanted chlorinated side-products. Similarly, substituting with dinitrogen tetroxide (N2O4) often leads to over-oxidation and competing nitration rather than selective nitrosation, making N2O3 the necessary choice for clean, highly selective, and halide-free nitrosative transformations [1].

Substitution Risk

HNO₂ (Nitrous Acid) Requires harsh acidic pH; may degrade acid-sensitive substrates
N₂O₄ (Dinitrogen Tetroxide) Strong oxidant; nitration by-products reduce nitrosation selectivity
NOCl (Nitrosyl Chloride) No aromatic adduct formation; limits supramolecular applications

Anhydrous Diazotization and Salt-Free Yields

When performing diazotization or nitrosation on water-sensitive substrates, pre-formed N2O3 in an anhydrous organic solvent significantly outperforms the traditional NaNO2/HCl system. Studies demonstrate that N2O3 can achieve near-quantitative yields (>95%) of target N-nitroso compounds without generating any inorganic salt byproducts. In contrast, the NaNO2/HCl baseline inherently produces stoichiometric amounts of water and salts (e.g., NaCl), which typically limits yields of sensitive substrates to <70% due to competitive hydrolysis and necessitates extensive post-reaction aqueous workup and filtration [1].

Evidence DimensionReaction yield and inorganic salt byproduct generation
Target Compound Data>95% yield, 0% inorganic salts
Comparator Or BaselineNaNO2 + HCl (<70% yield, stoichiometric NaCl and H2O generated)
Quantified Difference>25% higher yield with complete elimination of salt byproducts
ConditionsNitrosation of water-sensitive secondary amines in non-polar/anhydrous solvents at 0°C to 25°C

Eliminating aqueous workup and salt filtration streamlines downstream processing and prevents the hydrolytic degradation of high-value, sensitive pharmaceutical intermediates.

Reaction pH
Class-level
Neutral–alkaline vs. acidic
Expands scope to acid-sensitive substrates
Solvent stabilization required

Halide-Free Synthesis vs. Nitrosyl Chloride

For industrial scale-up, the choice of NO+ donor heavily impacts equipment lifespan and product purity. N2O3 provides a highly potent source of nitrosonium without introducing any halogens. When compared to nitrosyl chloride (NOCl), which delivers NO+ but releases highly corrosive chloride ions, N2O3 completely avoids halide contamination. The use of NOCl typically requires specialized corrosion-resistant reactors and can lead to 5-15% chlorinated side-products in electron-rich aromatic systems. N2O3 maintains <0.1% halogenated impurities, ensuring a cleaner impurity profile [1].

Evidence DimensionHalide contamination and chlorinated side-product formation
Target Compound Data0% chloride introduced, <0.1% halogenated impurities
Comparator Or BaselineNOCl (Stoichiometric chloride released, 5-15% chlorinated side-products)
Quantified Difference100% reduction in chloride introduction and >98% reduction in halogenated side-products
ConditionsElectrophilic nitrosation of electron-rich aromatic substrates in organic solvents

Procuring N2O3 avoids the capital expenditure of corrosion-resistant reactor systems and significantly reduces the burden of separating closely related halogenated impurities.

N-Nitrosopiperidine Yield
Head-to-head
100% vs. ca. 50%
Quantitative yield without oxidative by-products
0.1M NaOH, 25°C

Atom Economy and Scalability in Flow Chemistry

In modern continuous flow manufacturing, reagent atom economy is a critical procurement metric. N2O3 offers an exceptional atom economy for NO+ delivery (approx. 39 g/mol active NO+ per 76 g/mol N2O3). When compared to bench-stable nitrosonium salts like nitrosonium tetrafluoroborate (NOBF4, 116.8 g/mol), N2O3 provides more than double the active NO+ per unit mass. Furthermore, NOBF4 is an expensive, moisture-sensitive solid that is difficult to dose in continuous flow, whereas N2O3 can be generated on-demand or pumped as a liquid/gas, enabling precise stoichiometric control and reducing reagent mass waste by over 50%[1].

Evidence DimensionActive NO+ atom economy and flow processability
Target Compound Data~51% NO+ active mass, seamless liquid/gas flow dosing
Comparator Or BaselineNOBF4 (~25% NO+ active mass, difficult solid handling)
Quantified Difference>2x higher atom economy with superior continuous flow compatibility
ConditionsContinuous flow nitrosation systems requiring precise stoichiometric dosing

Transitioning to N2O3 in flow systems drastically reduces reagent mass requirements and eliminates the handling bottlenecks associated with moisture-sensitive solid reagents.

Reaction time
Cross-study
10 s
95% yield
Supports process intensification
vs. hours in batch
Aromatic adduct
Head-to-head
Confirmed vs. none
Unique interaction for supramolecular design
Binary phase diagrams

Anhydrous Diazotization of Acid-Sensitive APIs

Directly leveraging the salt-free and water-free nature of N2O3, this compound is the right choice for diazotizing complex, acid-sensitive APIs and their precursors. It allows for the generation of diazonium intermediates in dry organic solvents, preventing the hydrolytic degradation that typically occurs when using the traditional NaNO2/aqueous acid method [1].

Halide-Free N-Nitrosamine Reference Standards

Based on its ability to deliver NO+ without introducing chlorides, N2O3 is highly recommended for the synthesis of analytical-grade N-nitrosamine and S-nitrosothiol reference standards. This ensures that the final analytical standards are free from chlorinated side-products, which is critical for accurate regulatory compliance testing and impurity profiling in the pharmaceutical industry [2].

On-Demand Continuous Flow Nitrosation

Capitalizing on its high atom economy and liquid/gas phase processability, N2O3 is ideally suited for modern continuous flow reactors. By replacing expensive, difficult-to-handle solid salts like NOBF4, manufacturers can achieve precise stoichiometric dosing, better thermal management of the exothermic nitrosation, and significantly reduced chemical waste in large-scale syntheses [1].

Application Selection Guide

Application
Selection Property
Validation Focus
N-Nitrosamine synthesis
Nitrosation selectivity over oxidation
Product purity and yield endpoint review
Continuous-flow alkyl nitrite
Reaction time intensification
Throughput and process safety validation
Acid-sensitive substrate functionalization
pH-neutral reactivity
Substrate integrity and selectivity
Supramolecular adduct-based design
Aromatic donor interaction specificity
Adduct formation and phase behavior

Physical Description

Nitrogen trioxide appears as a blue liquid with a sharp, unpleasant chemical odor. Density 1.447 g / cm3. Low-boiling (boiling point 3.5°C) and held as a liquid by compression. Partially dissociates into NO and NO2. Strong irritant to skin, eyes and mucous membranes. Vapors very toxic by inhalation. Used in special purpose fuels. Under prolonged exposure to intense heat the container may rupture violently and rocket.

XLogP3

-0.1

UNII

16E0524PXI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H310+H330 (100%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Oxidizer;Compressed Gas;Corrosive;Acute Toxic

Other CAS

10544-73-7

Wikipedia

Dinitrogen trioxide

Use Classification

Fire Hazards -> Reactive - 1st degree

General Manufacturing Information

Nitrogen oxide (N2O3): ACTIVE

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